Cas no 875-59-2 (4-Hydroxy-2-methylacetophenone)

4-Hydroxy-2-methylacetophenone structure
875-59-2 structure
商品名:4-Hydroxy-2-methylacetophenone
CAS番号:875-59-2
MF:C9H10O2
メガワット:150.174502849579
MDL:MFCD00002303
CID:723007
PubChem ID:24895594

4-Hydroxy-2-methylacetophenone 化学的及び物理的性質

名前と識別子

    • 1-(4-Hydroxy-2-methylphenyl)ethanone
    • 4'-Hydroxy-2'-methylacetophenone
    • 2-METHYL-4-HYDROXYACETOPHENONE
    • 4`-Hydroxy-2`-methylacetophenone
    • 4-Hydroxy-2-Methylacetophenone
    • Ethanone,1-(4-hydroxy-2-methylphenyl)-
    • 4-Acetyl-3-methylphenol
    • Ethanone, 1-(4-hydroxy-2-methylphenyl)-
    • 1-(4-hydroxy-2-methylphenyl)ethan-1-one
    • IAMNVCJECQWBLZ-UHFFFAOYSA-N
    • 1-acetyl-4-hydroxy-2-methylbenzene
    • 2'-methyl-4'-hydroxyacetophenone
    • NSC63364
    • 1-(4-Hydroxy-2-methyl-phenyl)-ethanone
    • 4-Ace
    • 4′-Hydroxy-2′-methylacetophenone
    • 1-(4-Hydroxy-2-methylphenyl)ethanone (ACI)
    • Acetophenone, 4′-hydroxy-2′-methyl- (7CI, 8CI)
    • 2′-Methyl-4′-hydroxyacetophenone
    • NSC 63364
    • BDBM50220613
    • NSC-63364
    • AKOS000112425
    • SCHEMBL96129
    • DB-028903
    • Z1255386683
    • CK2556
    • 4'-hydroxy-2'-methyl-acetophenone
    • 3-methyl-4-acetylphenol
    • H1124
    • HY-W010254
    • 8K85H86ZED
    • EN300-137955
    • BCP22830
    • 4 inverted exclamation marka-Hydroxy-2 inverted exclamation marka-methylacetophenone
    • BCP9000042
    • CS-W010970
    • STL444724
    • 4'-Hydroxy-2'-methylacetophenone, 98%
    • PD158273
    • 1-(4-Hydroxy-2-methylphenyl)ethanone #
    • (4-hydroxy-2-methylphenyl)ethanone
    • NS00039203
    • CHEMBL47807
    • SB39272
    • MFCD00002303
    • UNII-8K85H86ZED
    • CHEBI:87314
    • Q27159519
    • InChI=1/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H
    • 4 inverted exclamation mark -Hydroxy-2 inverted exclamation mark -methylacetophenone
    • 875-59-2
    • SY050679
    • AS-17850
    • 2-methyl-4hydroxyacetophenone
    • EINECS 212-874-2
    • DTXSID60236363
    • 4-Hydroxy-2-methylacetophenone
    • MDL: MFCD00002303
    • インチ: 1S/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H3
    • InChIKey: IAMNVCJECQWBLZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1C(C)=CC(O)=CC=1
    • BRN: 2043591

計算された属性

  • せいみつぶんしりょう: 150.06800
  • どういたいしつりょう: 150.068079557 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 37.3
  • ひょうめんでんか: 0
  • ぶんしりょう: 150.17
  • 互変異性体の数: 21

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.059 g/mL at 25 °C(lit.)
  • ゆうかいてん: 128.0 to 132.0 deg-C
  • ふってん: 313°C(lit.)
  • 屈折率: 1.5369 (estimate)
  • PSA: 37.30000
  • LogP: 1.90320
  • ようかいせい: 未確定

4-Hydroxy-2-methylacetophenone セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Store at room temperature

4-Hydroxy-2-methylacetophenone 税関データ

  • 税関コード:2914501900
  • 税関データ:

    中国税関コード:

    2914501900

    概要:

    2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-Hydroxy-2-methylacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-W010970-10g
4′-Hydroxy-2′-methylacetophenone
875-59-2 98.57%
10g
$52.0 2022-04-26
Enamine
EN300-137955-25.0g
1-(4-hydroxy-2-methylphenyl)ethan-1-one
875-59-2 95.0%
25.0g
$155.0 2025-03-21
eNovation Chemicals LLC
D409499-5g
4-Hydroxy-2-methylacetophenone
875-59-2 97%
5g
$200 2024-05-24
Ambeed
A188675-25g
1-(4-Hydroxy-2-methylphenyl)ethanone
875-59-2 97%
25g
$66.0 2024-05-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045454-1g
4′-Hydroxy-2′-methylacetophenone
875-59-2 98%
1g
¥31.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045454-25g
4′-Hydroxy-2′-methylacetophenone
875-59-2 98%
25g
¥487.00 2024-04-27
Enamine
EN300-137955-0.05g
1-(4-hydroxy-2-methylphenyl)ethan-1-one
875-59-2 95.0%
0.05g
$19.0 2025-03-21
TRC
H946845-25g
4'-Hydroxy-2'-methylacetophenone
875-59-2
25g
$207.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H124612-5g
4-Hydroxy-2-methylacetophenone
875-59-2 >98.0%(GC)
5g
¥179.90 2023-09-02
Ambeed
A188675-5g
1-(4-Hydroxy-2-methylphenyl)ethanone
875-59-2 97%
5g
$29.0 2024-05-28

4-Hydroxy-2-methylacetophenone 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
リファレンス
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

合成方法 2

はんのうじょうけん
1.1 Solvents: Pyridine
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
リファレンス
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

合成方法 3

はんのうじょうけん
1.1 Solvents: Ethanol
リファレンス
Modification of photochemical reactivity by cyclodextrin complexation. Product selectivity in photo-Fries rearrangement
Syamala, M. S.; et al, Tetrahedron, 1988, 44(23), 7234-42

合成方法 4

はんのうじょうけん
リファレンス
Product class 1: monohydric phenols and corresponding phenolates - synthesis from nonaromatic precursors
Thomas, A. W., Science of Synthesis, 2007, 31, 337-401

合成方法 5

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic anhydride ;  rt → 60 °C
1.2 10 min, 60 °C
リファレンス
Tf2O-mediated direct and regiospecific para-acylation of phenols with carboxylic acids
Khodaei, M. M.; et al, Bulletin of the Korean Chemical Society, 2011, 32(5), 1784-1786

合成方法 6

はんのうじょうけん
1.1 Reagents: Phosphorus pentoxide ,  Silica ;  24 h, 100 °C
リファレンス
Improvement of selectivity in the Fries rearrangement and direct acylation reactions by means of P2O5/SiO2 under microwave irradiation in solvent-free media
Eshghi, Hossein; et al, Journal of Chemical Research, 2003, (12), 763-764

合成方法 7

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 16 h, 0 °C → rt
リファレンス
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

合成方法 8

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  30 min, 130 °C
リファレンス
A new method for the facile synthesis of hydroxylated flavones by using allyl protection
Nawghare, B. R.; et al, Journal of Heterocyclic Chemistry, 2014, 51(2), 291-302

合成方法 9

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid
リファレンス
Dual-Stereocontrol Asymmetric Cobalt-Catalyzed Hydroboration of Sterically Hindered Styrenes
Zhang, Heyi; et al, ACS Catalysis, 2016, 6(10), 6596-6600

合成方法 10

はんのうじょうけん
リファレンス
Product class 8: aryl ketones
Campagne, J. M.; et al, Science of Synthesis, 2005, 26, 989-1044

合成方法 11

はんのうじょうけん
リファレンス
Photo-Fries rearrangement: synthesis of alkyl hydroxyaryl ketones
Pathak, Ved Prakash; et al, Synthesis, 1981, (11), 882-3

合成方法 12

はんのうじょうけん
リファレンス
Product class: monohydric phenol, and corresponding phenolates - synthesis by rearrangement
Gonzalez-Bello, C.; et al, Science of Synthesis, 2007, 31, 319-330

合成方法 13

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 16 h, 0 °C → rt
リファレンス
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

合成方法 14

はんのうじょうけん
1.1 Reagents: Aluminum chloride ,  Hydrochloric acid
リファレンス
The role of hydrochloric acid in the Fries reaction. III
Gerecs, A.; et al, Acta Chimica Academiae Scientiarum Hungaricae, 1955, 8, 295-302

合成方法 15

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride
リファレンス
Ipso nitration. XIX. Formation of cyclohexadiene adducts from nitration of 4-ethyltoluene and 1,4-diethylbenzene in nitric acid and acetic anhydride
Fischer, Alfred; et al, Australian Journal of Chemistry, 1978, 31(6), 1241-7

合成方法 16

はんのうじょうけん
リファレンス
Product class 1: monohydric phenols and corresponding phenolates - synthesis from nonaromatic precursors
Thomas, A. W., Science of Synthesis, 2007, 31, 337-401

4-Hydroxy-2-methylacetophenone Raw materials

4-Hydroxy-2-methylacetophenone Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:875-59-2)4-Hydroxy-2-methylacetophenone
A842262
清らかである:99%/99%
はかる:100g/500g
価格 ($):1061.0/4249.0